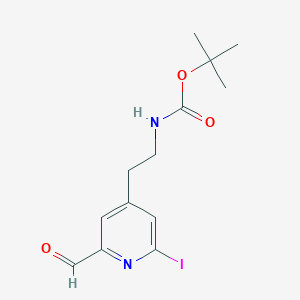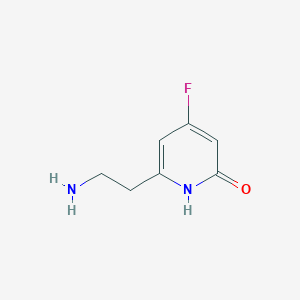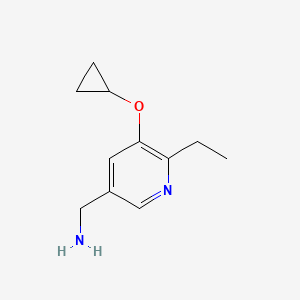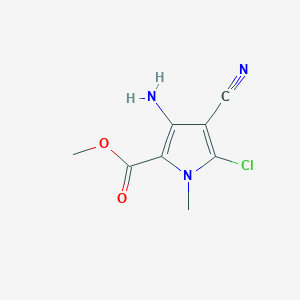
2-Chloro-4-(cyclopentyloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(cyclopentyloxy)pyridine is an organic compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a cyclopentyloxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopentyloxy)pyridine typically involves the reaction of 2-chloropyridine with cyclopentanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclopentyloxy group. Common bases used in this reaction include sodium hydride or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(cyclopentyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine-N-oxides.
Reduction Reactions: Reduction of the compound can yield the corresponding pyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of pyridine-N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-(cyclopentyloxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(cyclopentyloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: A simpler analog with only a chlorine substituent.
4-Chloropyridine: Another isomer with the chlorine atom at the 4-position.
2,4-Dichloropyridine: Contains chlorine atoms at both the 2- and 4-positions.
Uniqueness
2-Chloro-4-(cyclopentyloxy)pyridine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
2-chloro-4-cyclopentyloxypyridine |
InChI |
InChI=1S/C10H12ClNO/c11-10-7-9(5-6-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2 |
Clave InChI |
LNCAAQMJELLIDT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















